1-Allylnaphthalene

Description

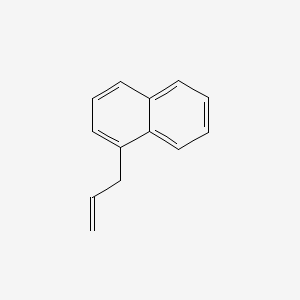

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFCFNWLPJRCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179588 | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-86-3 | |

| Record name | 1-(2-Propen-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Allylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-allylnaphthalene. The information is presented to support research, synthesis, and development activities involving this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene ring substituted with an allyl group. Its properties are influenced by both the aromatic system and the reactive allyl side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-en-1-yl)naphthalene | [1] |

| Synonyms | alpha-Allylnaphthalene, 1-(2-Propenyl)naphthalene | [1] |

| CAS Number | 2489-86-3 | [1][2] |

| Molecular Formula | C₁₃H₁₂ | [1][3] |

| Molecular Weight | 168.23 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.9857 g/cm³ | [3] |

| Boiling Point | Not explicitly found, but related to naphthalene's boiling point of 218 °C. | |

| Melting Point | -20 °C (253.15 K) | [3] |

| Solubility | Soluble in nonpolar solvents (e.g., hexane, toluene); Poorly soluble in polar solvents (e.g., water, methanol). | [3] |

| XLogP3 | 4.7 | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of liquid compounds like this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[4]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.[4][5]

Procedure:

-

Fill a small test tube with this compound to a depth of about 2-3 cm.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the bulb of the thermometer and the sample are below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[4][5]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.

-

Note the temperature at which a continuous and rapid stream of bubbles escapes from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[5]

Caption: Workflow for Boiling Point Determination.

2.2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6]

Principle: Density is the ratio of mass to volume (ρ = m/V).[6]

Procedure:

-

Obtain a clean, dry volumetric flask of a known volume (e.g., 10 mL).

-

Weigh the empty volumetric flask on an analytical balance and record the mass (m₁).

-

Carefully fill the volumetric flask with this compound up to the calibration mark.

-

Weigh the filled volumetric flask and record the mass (m₂).

-

The mass of the this compound is the difference between the two weighings (m = m₂ - m₁).

-

The volume of the this compound is the volume of the flask (V).

-

Calculate the density by dividing the mass by the volume.

2.3. Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The aromatic protons would appear in the downfield region (typically 7-8 ppm), while the allyl protons would be in the upfield region.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present.[7] Key absorptions for this compound would include C-H stretching from the aromatic ring and the allyl group, and C=C stretching from both the aromatic ring and the allyl double bond.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] The molecular ion peak would confirm the molecular weight of 168.24 g/mol .

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains a large nonpolar naphthalene ring system.[3]

Caption: Solubility Profile of this compound.

Safety and Handling

Based on safety data for related naphthalene compounds, this compound should be handled with care.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a cool, tightly closed container away from incompatible materials.[9]

-

Toxicity: May be harmful if swallowed.[10] It is considered very toxic to aquatic life.[10]

This guide provides a foundational understanding of the chemical and physical properties of this compound. For specific applications, it is recommended to consult detailed safety data sheets and perform further experimental validation.

References

- 1. 1-(2-Propen-1-yl)naphthalene | C13H12 | CID 17217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2489-86-3 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. sites.allegheny.edu [sites.allegheny.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to the Synthesis of 1-Allylnaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-allylnaphthalene from naphthalene. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a comparative analysis of the principal methodologies. The synthesis of this compound is a key transformation in organic chemistry, providing a versatile building block for the elaboration of more complex molecules, including pharmaceuticals and materials. This document explores classical methods such as Friedel-Crafts alkylation and Grignard reactions, alongside modern transition metal-catalyzed cross-coupling reactions and direct C-H functionalization. Each method is presented with a focus on reaction mechanisms, experimental procedures, and data-driven insights to facilitate practical application and methodological optimization.

Introduction

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental starting material in organic synthesis. The introduction of an allyl group at the C1 position to form this compound opens up a gateway for subsequent chemical modifications. The double bond of the allyl group can be readily functionalized, and the naphthyl moiety imparts unique steric and electronic properties to the molecule. This guide details several key synthetic strategies to achieve this transformation, with a focus on providing actionable experimental details and comparative data.

Synthetic Methodologies

The synthesis of this compound from naphthalene can be broadly categorized into four main approaches:

-

Friedel-Crafts Alkylation: A classic electrophilic aromatic substitution.

-

Grignard Reaction: Involving the formation of an organometallic intermediate.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods offering high selectivity.

-

Direct C-H Allylation: An atom-economical approach that avoids pre-functionalization.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a well-established method for forming carbon-carbon bonds to aromatic rings. In the context of naphthalene, the reaction with an allyl halide in the presence of a Lewis acid catalyst predominantly yields the 1-substituted product due to the greater thermodynamic stability of the α-carbocation intermediate.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the allyl halide to generate an allylic carbocation. This electrophile is then attacked by the electron-rich naphthalene ring, preferentially at the C1 position. Subsequent deprotonation restores the aromaticity of the naphthalene ring, yielding this compound.

Mechanism of Friedel-Crafts Allylation

Caption: Workflow of the Friedel-Crafts allylation of naphthalene.

Experimental Protocol

A representative experimental protocol for the Friedel-Crafts allylation of naphthalene is as follows:

Materials:

-

Naphthalene

-

Allyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add naphthalene (1.0 eq) and anhydrous carbon disulfide.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride (1.1 eq) in portions to the stirred suspension.

-

Add allyl bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-75% | General Literature |

| Key Reagents | Naphthalene, Allyl Bromide, AlCl₃ | [1] |

| Solvent | Carbon Disulfide, Nitrobenzene | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Notes | Polyalkylation is a common side reaction. Low temperatures favor the formation of the 1-isomer. | [1] |

Grignard Reaction

The Grignard reaction provides a powerful method for C-C bond formation. For the synthesis of this compound, two main strategies can be employed: the reaction of a naphthyl Grignard reagent with an allyl halide, or the reaction of a halonaphthalene with an allyl Grignard reagent.

Reaction Pathway

The synthesis of this compound via a Grignard reaction typically involves the preparation of a Grignard reagent from either 1-bromonaphthalene and magnesium or allyl bromide and magnesium. This organometallic species then acts as a nucleophile, attacking the electrophilic carbon of the corresponding halide.

Grignard Reaction for this compound Synthesis

Caption: Two possible routes for synthesizing this compound using a Grignard reaction.

Experimental Protocol (Route B)

The following protocol details the synthesis of this compound from 1-bromonaphthalene and allylmagnesium bromide.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for Grignard reactions (flame-dried)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

-

Reaction with 1-Bromonaphthalene: To the freshly prepared allylmagnesium bromide solution, add a solution of 1-bromonaphthalene (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General Literature |

| Key Reagents | 1-Bromonaphthalene, Mg, Allyl Bromide | General Literature |

| Solvent | Diethyl ether, THF | General Literature |

| Temperature | Room temperature to reflux | General Literature |

| Notes | Strict anhydrous conditions are crucial for the success of the Grignard reaction. | General Literature |

Palladium-Catalyzed Direct C-H Allylation

Modern synthetic methods are increasingly focused on atom economy and reducing the number of synthetic steps. Direct C-H functionalization of arenes represents a significant advancement in this area. Palladium-catalyzed direct allylation of naphthalene, while less documented for the parent arene, can be achieved, often with the use of a directing group or under specific catalytic conditions. A related and well-documented reaction is the palladium-catalyzed C-allylation of naphthols with allylic alcohols.[2]

Reaction Mechanism

The mechanism for the direct C-H allylation of naphthalene typically involves the coordination of the palladium catalyst to the naphthalene ring, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with the allylic partner, and subsequent reductive elimination affords the allylated naphthalene and regenerates the active palladium catalyst.

Direct C-H Allylation of Naphthalene

Caption: A plausible catalytic cycle for the direct C-H allylation of naphthalene.

Experimental Protocol (Adapted from Naphthol Allylation)

This protocol is adapted from the direct C-allylation of naphthols and serves as a starting point for the direct allylation of naphthalene.[2]

Materials:

-

Naphthalene

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Molecular sieves (4Å)

-

Anhydrous dioxane (solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and activated molecular sieves (4Å).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add naphthalene (1.0 eq), allyl alcohol (1.5 eq), and anhydrous dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and filter off the molecular sieves, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Moderate to Good (highly substrate dependent) | [2] |

| Key Reagents | Naphthalene, Allyl Alcohol, Pd(OAc)₂ | [2] |

| Solvent | Dioxane | [2] |

| Temperature | 100 °C | [2] |

| Notes | This method is highly attractive due to its atom economy. Optimization of the catalyst, ligand, and reaction conditions is often necessary for naphthalene itself. | [2] |

Comparison of Synthetic Methods

| Method | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | - Uses readily available and inexpensive reagents. - Well-established methodology. | - Prone to polyalkylation. - Risk of carbocation rearrangements. - Often requires stoichiometric amounts of a corrosive Lewis acid. - Can have moderate yields. |

| Grignard Reaction | - Generally provides good to high yields. - Relatively clean reaction with fewer side products than Friedel-Crafts. | - Requires strict anhydrous conditions. - Preparation of the Grignard reagent adds a step. - Functional group tolerance can be limited. |

| Direct C-H Allylation | - Highly atom-economical. - Avoids pre-functionalization of the naphthalene starting material. - Can be performed under milder conditions than classical methods. | - May require more expensive and specialized palladium catalysts and ligands. - Regioselectivity can be a challenge to control without a directing group. - The methodology for simple arenes like naphthalene is still under development. |

Conclusion

The synthesis of this compound from naphthalene can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of method will largely depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and available laboratory equipment.

For large-scale, cost-effective synthesis where moderate yields are acceptable, the Friedel-Crafts alkylation remains a viable option, provided that reaction conditions are carefully controlled to minimize side reactions. The Grignard reaction offers a more reliable and higher-yielding alternative, particularly for laboratory-scale synthesis, though it necessitates stringent anhydrous techniques.

For researchers focused on green chemistry and synthetic efficiency, direct C-H allylation represents the most forward-looking approach. Although this field is still evolving for simple arenes like naphthalene, the potential for atom-economical and step-efficient synthesis makes it a highly attractive area for further research and development.

This guide has provided a detailed overview of the core methodologies for the synthesis of this compound, with the aim of equipping researchers and professionals with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical Properties of alpha-Allylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Allylnaphthalene, also known as 1-allylnaphthalene, is an aromatic hydrocarbon of interest in organic synthesis and materials science. This guide provides a comprehensive overview of its core physical properties, offering a valuable resource for laboratory and research applications. The data presented herein has been compiled from various scientific databases and literature, with detailed experimental protocols provided for each key property.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of alpha-allylnaphthalene is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting/Freezing Point | -20 °C[1] |

| Boiling Point | 170 °C at 14 mmHg |

| Density | 1.0228 g/cm³ |

| Refractive Index (n_D) | 1.6090 - 1.6130 |

| Solubility | |

| Water | Poorly soluble[1] |

| Methanol | Poorly soluble[1] |

| Hexane | Largely soluble[1] |

| Toluene | Largely soluble[1] |

| Vapor Pressure | Data not readily available |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of alpha-allylnaphthalene are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Determination of Melting/Freezing Point

Since alpha-allylnaphthalene is a liquid at room temperature, its freezing point is the relevant parameter.

Principle: The freezing point is the temperature at which a liquid transitions to a solid at a given pressure. For a pure substance, this transition occurs at a constant temperature. The method involves cooling the liquid sample and observing the temperature plateau during solidification.

Apparatus:

-

Cooling bath (e.g., ice-salt mixture, or a cryostat)

-

Test tube or sample vial

-

Calibrated thermometer or temperature probe with a resolution of at least 0.1 °C

-

Stirring device (e.g., magnetic stirrer and stir bar, or a wire loop)

-

Data logger (optional, for continuous temperature recording)

Procedure:

-

Place a sample of alpha-allylnaphthalene into a clean, dry test tube.

-

Insert a calibrated thermometer or temperature probe into the center of the liquid. The sensing part of the device should be fully immersed.

-

Place the test tube in a cooling bath.

-

Gently and continuously stir the sample to ensure uniform cooling and prevent supercooling.

-

Record the temperature at regular intervals (e.g., every 30 seconds).

-

As the substance begins to freeze, the temperature will remain constant or decrease at a much slower rate, forming a plateau on a temperature-time graph.

-

The temperature of this plateau is recorded as the freezing point.

-

If supercooling occurs (a dip in temperature below the freezing point before rising to the plateau), the highest temperature reached after the dip is taken as the freezing point.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded. The provided boiling point for alpha-allylnaphthalene is at a reduced pressure.

Apparatus:

-

Distillation flask or a small-scale boiling point apparatus (e.g., Thiele tube)

-

Condenser

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Vacuum source and manometer (for measurements at reduced pressure)

-

Boiling chips or a magnetic stirrer

Procedure (Distillation Method at Reduced Pressure):

-

Place a small volume of alpha-allylnaphthalene and a few boiling chips or a stir bar into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum application.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Reduce the pressure in the system to the desired value (e.g., 14 mmHg).

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established on the thermometer bulb.

-

The constant temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath

Procedure (Pycnometer Method):

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density, and weigh it (m₂). The volume of the pycnometer can then be calculated.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with alpha-allylnaphthalene.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the liquid level to the calibration mark, ensuring no air bubbles are present.

-

Wipe the outside of the pycnometer dry and weigh it (m₃).

-

The mass of the alpha-allylnaphthalene sample is (m₃ - m₁).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, λ = 589.3 nm)

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Set the temperature of the refractometer prisms to a constant value (e.g., 20 °C) using the circulating water bath.

-

Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., ethanol or acetone).

-

Apply a few drops of alpha-allylnaphthalene to the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is visible, adjust the compensator to achieve a sharp, achromatic borderline.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Filtration or centrifugation equipment

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)

Procedure (Isothermal Saturation Method):

-

Add an excess amount of alpha-allylnaphthalene to a known volume or mass of the solvent (e.g., water, ethanol, hexane, toluene) in a sealed vial.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow the undissolved portion to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solute.

-

Carefully extract a known volume of the clear, saturated solution.

-

Quantify the concentration of alpha-allylnaphthalene in the solution using a pre-calibrated analytical method. For example, UV-Vis spectrophotometry can be used by measuring the absorbance at a specific wavelength and using a calibration curve.

-

Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Logical Relationships in Property Determination

The accurate determination of physical properties often follows a logical workflow to ensure data quality and consistency.

Caption: Workflow for the determination and reporting of physical properties.

References

An In-depth Technical Guide to 1-Allylnaphthalene

This technical guide provides a comprehensive overview of 1-allylnaphthalene, a naphthalene derivative of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and representative methods for evaluating its biological activity. Furthermore, a putative metabolic pathway is proposed and visualized.

Chemical Identity and Properties

This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is characterized by a naphthalene core substituted with an allyl group at the 1-position.

CAS Number: 2489-86-3[1]

IUPAC Name: 1-(prop-2-en-1-yl)naphthalene[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 132-135 °C at 12 mmHg; 145-148 °C at 20 mmHg | [2] |

| Density | 1.48 g/mL | [2] |

| Refractive Index | 1.656-1.659 | [2] |

| XLogP3 | 4.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This involves the reaction of a Grignard reagent prepared from 1-bromonaphthalene with allyl bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware should be flame-dried and cooled under an inert atmosphere.

-

In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromonaphthalene in anhydrous diethyl ether.

-

Add a small amount of the 1-bromonaphthalene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (1-naphthylmagnesium bromide).

-

-

Reaction with Allyl Bromide:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition to prevent Wurtz-type coupling of the allyl bromide.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Experimental Protocols

Naphthalene derivatives have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following are representative experimental protocols for assessing the potential biological activity of this compound.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Protocol:

-

Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Treat the cells with these different concentrations and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Putative Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, a putative pathway can be proposed based on the known metabolism of structurally related compounds, such as safrole, which also possesses an allyl side chain. The metabolism is likely to involve the cytochrome P450 enzyme system, leading to the formation of reactive intermediates.

The proposed pathway involves two main routes: oxidation of the allyl side chain and oxidation of the naphthalene ring. Oxidation of the allyl group can lead to the formation of an epoxide, which can then be hydrolyzed to a diol. Alternatively, hydroxylation of the allyl group can occur. Oxidation of the aromatic naphthalene ring can lead to the formation of naphthols and their subsequent metabolites.

Caption: A proposed metabolic pathway for this compound.

References

Spectroscopic Profile of 1-Allylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-allylnaphthalene, a molecule of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.14 – 8.08 | m | - | Ar-H |

| 7.88 – 7.82 | m | - | Ar-H |

| 7.56 – 7.40 | m | - | Ar-H |

| 7.38 | d | 6.9 | Ar-H |

| 6.18 – 6.08 | m | - | -CH=CH₂ |

| 5.15 – 5.08 | m | - | -CH=CH₂ |

| 3.84 | d | 6.7 | Ar-CH₂- |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | Ar-C |

| 136.5 | Ar-C |

| 134.0 | Ar-C |

| 131.8 | Ar-C |

| 128.7 | Ar-CH |

| 126.9 | Ar-CH |

| 125.9 | Ar-CH |

| 125.7 | Ar-CH |

| 125.6 | Ar-CH |

| 123.8 | Ar-CH |

| 115.9 | =CH₂ |

| 38.3 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3070 - 3050 | C-H Stretch | Aromatic & Alkene |

| 2980 - 2900 | C-H Stretch | Alkane (Allyl CH₂) |

| 1638 | C=C Stretch | Alkene |

| 1598, 1510, 1450 | C=C Stretch | Aromatic Ring |

| 995, 915 | =C-H Bend | Alkene (out-of-plane) |

| 800 - 770 | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Proposed Fragment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M-H]⁺ |

| 153 | High | [M-CH₃]⁺ |

| 141 | Moderate | [M-C₂H₃]⁺ |

| 128 | Moderate | [M-C₃H₄]⁺ (Naphthalene cation) |

| 115 | Moderate | [C₉H₇]⁺ |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Infrared Spectroscopy

The IR spectrum of liquid this compound can be obtained using either a transmission cell or an Attenuated Total Reflectance (ATR) accessory. For the transmission method, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). For the ATR method, a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹), and a background spectrum is collected and subtracted to remove atmospheric and instrumental interferences.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Allyl Group on the Naphthalene Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The fusion of an allyl group with a naphthalene scaffold creates a class of molecules with significant potential in organic synthesis and medicinal chemistry. The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic framework prevalent in numerous biologically active compounds and approved drugs.[1][2][3] The attached allyl group (–CH₂–CH=CH₂) is not merely a passive substituent; its unique electronic and structural features impart a rich and versatile reactivity to the molecule. This guide provides an in-depth exploration of the synthesis and chemical behavior of allyl naphthalenes, highlighting their role as pivotal synthons in the development of complex molecular architectures and novel therapeutic agents.[4][5][6]

Synthesis of Allyl Naphthalenes

The construction of the allyl naphthalene system can be achieved through various modern synthetic methodologies, with transition metal-catalyzed reactions being particularly prominent.

Ruthenium-Catalyzed Radical Benzannulation

A highly efficient, one-pot method for synthesizing reactive allyl-halide substituted naphthalenes involves a ruthenium-catalyzed cascade reaction.[5][7] This process utilizes easily accessible 2,3-aryl-1,3-butadiene substrates and simple halogenated alkanes. The reaction proceeds through a sequential catalytic atom transfer radical addition (ATRA), a 6-endo-trig radical benzannulation, and subsequent elimination.[4][7] This methodology is notable for its tolerance of various functional groups, including carbonyls and halides, making it a valuable tool for creating complex synthons for drug discovery.[4][5]

Palladium-Catalyzed Carboannulation

Palladium catalysis offers another powerful route to substituted naphthalenes. One established method involves the carboannulation of internal alkynes with o-allylaryl halides.[1] In the presence of a palladium catalyst, such as palladium acetate with triphenylphosphine, these components cyclize to form the naphthalene ring system in good yields. The mechanism is proposed to involve the formation of a π-allylpalladium intermediate, followed by cyclization and aromatization.[1]

Core Reactivity of the Allyl Naphthalene System

The reactivity of allyl naphthalenes is a composite of the behaviors of the aromatic naphthalene ring and the appended allyl group. These two moieties can react independently or in concert to enable a diverse range of chemical transformations.

Electrophilic Reactions

1. Electrophilic Aromatic Substitution: The naphthalene ring is more reactive towards electrophilic substitution than benzene.[8] Substitution occurs preferentially at the α-position (C1) because the corresponding carbocation intermediate is better stabilized by resonance, allowing one of the aromatic rings to remain intact in more resonance structures.[9][10] The presence of the allyl group, as an activating group, can further influence the rate and regioselectivity of these reactions.

2. Electrophilic Addition: The double bond of the allyl group is susceptible to electrophilic addition, a characteristic reaction of alkenes.[6] This allows for the introduction of a wide variety of functional groups at the side chain, further expanding the synthetic utility of the allyl naphthalene core.

Radical Reactions

The allyl group is particularly prone to radical reactions due to the resonance stabilization of the resulting allyl radical, where the unpaired electron is delocalized over three carbon atoms.[11][12]

This stability facilitates reactions at the allylic position, such as the ruthenium-catalyzed ATRA/benzannulation cascade mentioned earlier.[4][7] In this pathway, a radical is generated on the side chain, which then attacks the pendant aryl group in a key cyclization step to build the second ring of the naphthalene system.[7] Atmospheric degradation studies involving hydroxyl radicals also underscore the susceptibility of the naphthalene ring system to radical-initiated reactions, leading to ring-opened products.[13]

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are relevant to the chemistry of allyl naphthalenes.

-

Sigmatropic Rearrangements: Allyl aryl ethers can undergo[1][1]-sigmatropic rearrangements (Claisen rearrangement) to install an allyl group onto the aromatic ring. This provides an alternative synthetic entry to these molecules.[14]

-

Cycloaddition Reactions: While naphthalene is less reactive than polycycles like anthracene in Diels-Alder reactions, it can participate as the diene component under certain conditions.[15] The electronic nature of substituents, including the allyl group, can modulate this reactivity.

Transition Metal-Catalyzed Reactions

The interplay of the allyl group and the naphthalene ring with transition metals unlocks powerful and sophisticated transformations, most notably dearomatization.

Catalytic Asymmetric Dearomatization (CADA): This class of reactions catalytically transforms the flat, aromatic naphthalene system into enantioenriched, three-dimensional polycyclic structures.[16] Palladium-catalyzed dearomatization of substrates like naphthalene allyl chloride with nucleophiles such as allyltributylstannane has been studied computationally.[17] The mechanism involves the formation of key (η¹-allyl)(η³-allyl)Pd and (η³-allylnaphthalene)(η¹-allyl)Pd intermediates, which dictate the regioselectivity of the dearomatized product through reductive elimination.[16][17] Ruthenium and iridium catalysts are also employed in CADA reactions, often proceeding through π-allyl intermediates.[16] These reactions are of paramount importance in generating stereochemically complex scaffolds for drug development.

Data and Protocols for the Synthetic Chemist

For practical application, quantitative data and detailed experimental procedures are essential. The following tables summarize yields from key synthetic methods, and the subsequent protocols provide standardized procedures.

Data Presentation

Table 1: Synthesis of Substituted Naphthalenes via Ruthenium-Catalyzed Radical Benzannulation [7]

| Entry | 2,3-Aryl-1,3-Butadiene Substrate | Chlorinated Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,3-Diphenyl-1,3-butadiene | CCl₄ | 1-(Trichloromethyl)-2-methyl-3-phenylnaphthalene | 85 |

| 2 | 2-(4-Methoxyphenyl)-3-phenyl-1,3-butadiene | CCl₄ | 6-Methoxy-1-(trichloromethyl)-2-methyl-3-phenylnaphthalene | 92 |

| 3 | 2-(4-(Trifluoromethyl)phenyl)-3-phenyl-1,3-butadiene | CCl₄ | 6-(Trifluoromethyl)-1-(trichloromethyl)-2-methyl-3-phenylnaphthalene | 75 |

| 4 | 2-(Thiophen-2-yl)-3-phenyl-1,3-butadiene | CCl₄ | 4-(Trichloromethyl)-5-methyl-6-phenyl-4,5-dihydrobenzo[b]thiophene | 70 |

Table 2: Synthesis of Substituted Naphthalenes via Palladium-Catalyzed Carboannulation [1]

| Entry | o-Allylaryl Halide | Internal Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Allyl-1-iodobenzene | 4-Octyne | 1,4-Dipropyl-2-methylnaphthalene | 88 |

| 2 | 2-Allyl-1-iodobenzene | 1,2-Diphenylethyne | 1,4-Diphenyl-2-methylnaphthalene | 85 |

| 3 | 2-Allyl-1-iodobenzene | 1-Phenyl-1-propyne | Mixture of regioisomers | 75 |

| 4 | 2-Allyl-4,5-dimethyl-1-iodobenzene | 4-Octyne | 1,4-Dipropyl-2,6,7-trimethylnaphthalene | 82 |

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of Allyl-Halide Substituted (Dihydro)naphthalenes [7] Under a nitrogen atmosphere, a mixture of the 2,3-aryl-1,3-butadiene (1.4 mmol, 1.0 eq.), the chlorinated substrate (1.33 mmol, 0.95 eq.), [Cp*RuCl(PPh₃)₂] (1.4 × 10⁻² mmol, 0.01 eq.), K₂CO₃ (2.8 mmol, 2.0 eq.), and Mg powder (4.2 mmol, 3.0 eq.) in toluene (0.7 mL) is stirred at room temperature. Mesitylene (1.4 mmol) is added as an internal standard. The reaction progress is monitored by ¹H NMR spectroscopy. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Carboannulation for Naphthalene Synthesis [1] To a solution of the o-allylaryl halide (1.0 mmol) and the internal alkyne (1.2 mmol) in DMF (5 mL) is added triethylamine (2.0 mmol), triphenylphosphine (0.04 mmol), and palladium(II) acetate (0.02 mmol). The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (as monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms is crucial for predicting outcomes and designing new reactions. The following diagrams, rendered in DOT language, illustrate key mechanistic pathways.

Caption: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) and benzannulation cascade.

Caption: Key steps in the Pd-catalyzed dearomatization of an allyl naphthalene derivative.

Caption: Rationale for preferential α-substitution in electrophilic aromatic substitution on naphthalene.

Conclusion

The allyl naphthalene framework represents a synthetically powerful and versatile platform. The distinct and tunable reactivity of both the aromatic core and the allylic side chain enables a vast array of chemical transformations. From radical-mediated cyclizations to sophisticated transition metal-catalyzed dearomatizations, these substrates serve as key building blocks for complex molecules. For professionals in drug discovery, the ability to readily synthesize and subsequently functionalize the allyl naphthalene core provides a rapid pathway to novel chemical entities with potential therapeutic applications, solidifying its importance in the landscape of modern organic and medicinal chemistry.[4][18][19]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Dicarbonyl products of the OH radical-initiated reactions of naphthalene and the Cl- and C2-alkylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. amherst.edu [amherst.edu]

- 16. Transition metal catalytic asymmetric dearomatization reactions - Wikipedia [en.wikipedia.org]

- 17. DFT studies on the palladium-catalyzed dearomatization reaction between naphthalene allyl chloride and allyltributylstannane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism on 1-Allylnaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The functionalization of the naphthalene core through electrophilic aromatic substitution (EAS) is a fundamental strategy for the synthesis of a diverse array of compounds. This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism as it pertains to 1-allylnaphthalene. We will delve into the directing effects of the allyl substituent, predict the regioselectivity of common EAS reactions, and provide illustrative experimental frameworks.

The Electrophilic Aromatic Substitution Mechanism on Naphthalene

Naphthalene is inherently more reactive towards electrophiles than benzene. This heightened reactivity is attributed to the lower resonance stabilization energy per ring and the ability to form a more stable carbocation intermediate, often referred to as an arenium ion or sigma complex, upon electrophilic attack.

Electrophilic attack on naphthalene predominantly occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). The preference for α-substitution is a consequence of the greater resonance stabilization of the resulting arenium ion. Attack at the α-position allows for the delocalization of the positive charge across the bicyclic system while maintaining a complete benzene ring in some of the resonance contributors, a stabilizing feature. In contrast, attack at the β-position results in resonance structures where the positive charge is delocalized, but with fewer contributors that preserve a benzenoid sextet.

The Directing Effect of the Allyl Group on the Naphthalene Ring

The allyl group (-CH₂CH=CH₂) attached to the 1-position of the naphthalene ring is an activating group. As an alkyl group, it donates electron density to the aromatic system primarily through an inductive effect, thereby making the naphthalene ring more nucleophilic and susceptible to electrophilic attack.

Similar to its effect on a benzene ring, the allyl group is an ortho, para-director. In the context of this compound, this directing influence, combined with the intrinsic preference for substitution at α-positions of the naphthalene core, dictates the regiochemical outcome of EAS reactions. The primary positions for electrophilic attack are:

-

C4 (para-position): This position is electronically activated by the allyl group and is also an α-position of the naphthalene ring. It is generally the most favored position for substitution.

-

C2 (ortho-position): This is another position activated by the allyl group. However, being a β-position of the naphthalene ring, it is less favored than the C4 position. Steric hindrance from the adjacent allyl group can also disfavor attack at this position.

-

C5 and C8 (peri-positions): These are α-positions on the adjacent ring. While not directly in an ortho or para relationship to the allyl group in the same way as C2 and C4, they are activated by the overall electron-donating nature of the substituent and are inherently reactive α-positions.

Regioselectivity in Common Electrophilic Aromatic Substitution Reactions of this compound

Nitration

The nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of nitro-1-allylnaphthalene isomers.

| Product Name | Position of Substitution | Predicted Yield |

| 1-Allyl-4-nitronaphthalene | C4 (para) | Major |

| 1-Allyl-5-nitronaphthalene | C5 (peri) | Minor |

| 1-Allyl-8-nitronaphthalene | C8 (peri) | Minor |

| 1-Allyl-2-nitronaphthalene | C2 (ortho) | Trace |

Halogenation

The halogenation of this compound, for instance with bromine in the presence of a Lewis acid catalyst, is anticipated to follow a similar regioselectivity pattern.

| Product Name | Position of Substitution | Predicted Yield |

| 1-Allyl-4-bromonaphthalene | C4 (para) | Major |

| 1-Allyl-5-bromonaphthalene | C5 (peri) | Minor |

| 1-Allyl-8-bromonaphthalene | C8 (peri) | Minor |

| 1-Allyl-2-bromonaphthalene | C2 (ortho) | Trace |

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound with an acyl halide and a Lewis acid catalyst is also expected to favor substitution at the C4 position.

| Product Name | Position of Substitution | Predicted Yield |

| 4-Acyl-1-allylnaphthalene | C4 (para) | Major |

| 5-Acyl-1-allylnaphthalene | C5 (peri) | Minor |

| 8-Acyl-1-allylnaphthalene | C8 (peri) | Minor |

Experimental Protocols (Illustrative)

Detailed experimental protocols for the electrophilic aromatic substitution of this compound are not widely published. However, the following are general procedures adapted from established methods for naphthalene, which can serve as a starting point for optimization.

General Procedure for the Nitration of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while maintaining the temperature at 0 °C.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude product will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

General Procedure for the Bromination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from moisture, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of hydrogen bromide gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizing the Mechanism and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the directing effects in the electrophilic aromatic substitution of this compound.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: Logical relationship of directing effects on this compound.

Conclusion

The electrophilic aromatic substitution of this compound is governed by a combination of the inherent reactivity of the naphthalene nucleus and the directing effect of the allyl substituent. The allyl group, being an activating ortho, para-director, enhances the reactivity of the naphthalene ring and primarily directs incoming electrophiles to the C4 position. While substitutions at the peri-positions (C5 and C8) are also possible due to their α-character, they are expected to be minor products. The insights provided in this guide serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel naphthalene-based compounds. Further experimental validation is recommended to precisely quantify the product distributions and optimize reaction conditions for specific electrophilic aromatic substitution reactions on this compound.

Navigating Naphthalene's Reactivity: A Technical Guide to Thermodynamic and Kinetic Control in Alkylation

For Immediate Release

[City, State] – [Date] – In the intricate landscape of synthetic chemistry, the regioselectivity of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons like naphthalene presents a formidable challenge and a powerful tool for molecular design. This technical guide delves into the fundamental principles of thermodynamic versus kinetic control in the alkylation of naphthalene, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to selectively functionalize this versatile scaffold. By meticulously controlling reaction parameters, chemists can direct alkylation to either the kinetically favored alpha (α) position or the thermodynamically favored beta (β) position, a critical capability in the synthesis of advanced materials and pharmaceutical intermediates.

This whitepaper will explore two canonical examples of this phenomenon: the sulfonation and the Friedel-Crafts acylation of naphthalene. Through detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways, this guide aims to equip scientists with the knowledge to strategically manipulate reaction conditions to achieve desired isomeric products with high fidelity.

The Underlying Principles: A Tale of Two Pathways

The substitution pattern in naphthalene alkylation is a classic illustration of the principles of kinetic and thermodynamic control. The α-position (C1) is generally more reactive and sterically accessible, leading to a lower activation energy for the formation of the corresponding intermediate. Consequently, at lower temperatures and shorter reaction times, the α-substituted product, the kinetic product , is formed faster and predominates.

Conversely, the β-position (C2), while less reactive, leads to a more stable product. This increased stability is attributed to reduced steric hindrance, particularly the peri-interaction between the substituent at the C1 position and the hydrogen atom at the C8 position in the α-isomer. At higher temperatures, the reversibility of the reaction allows for equilibrium to be established, favoring the formation of the more stable thermodynamic product , the β-substituted isomer.

Sulfonation of Naphthalene: A Temperature-Dependent Switch

The sulfonation of naphthalene is a quintessential example of temperature-mediated kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, yielding primarily naphthalene-1-sulfonic acid. As the temperature is elevated, the reaction becomes reversible, and the more stable naphthalene-2-sulfonic acid becomes the major product.

Quantitative Data: Product Distribution in Naphthalene Sulfonation

| Reaction | Temperature (°C) | Major Product | Product Type | Isomer Ratio (α:β) |

| Sulfonation | 80 | Naphthalene-1-sulfonic acid | Kinetic | ~9:1 |

| Sulfonation | 160 | Naphthalene-2-sulfonic acid | Thermodynamic | ~1:4 |

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of Naphthalene-1-sulfonic Acid

-

Reactants: Naphthalene (1.0 eq.), Concentrated Sulfuric Acid (98%, 1.1 eq.)

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add naphthalene.

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid to the naphthalene, ensuring the internal temperature does not exceed 40°C.

-

After the addition is complete, heat the mixture to 80°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

The naphthalene-1-sulfonic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure naphthalene-1-sulfonic acid.

-

Protocol 2: Thermodynamically Controlled Synthesis of Naphthalene-2-sulfonic Acid

-

Reactants: Naphthalene (1.0 eq.), Concentrated Sulfuric Acid (98%, 1.1 eq.)

-

Procedure:

-

In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine naphthalene and concentrated sulfuric acid.

-

Heat the reaction mixture to 160°C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by taking aliquots and analyzing the product ratio (e.g., by HPLC).

-

Once the desired isomer ratio is achieved, cool the mixture to approximately 100°C.

-

Carefully pour the hot mixture into a beaker containing a saturated sodium chloride solution.

-

The sodium salt of naphthalene-2-sulfonic acid will precipitate.

-

Collect the precipitate by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

To obtain the free acid, dissolve the sodium salt in hot water and acidify with concentrated hydrochloric acid. Cool the solution to induce crystallization of naphthalene-2-sulfonic acid.

-

Friedel-Crafts Acylation: Solvent as the Deciding Factor

The Friedel-Crafts acylation of naphthalene provides another clear example of kinetic versus thermodynamic control, where the choice of solvent plays a pivotal role in determining the product distribution. Non-polar solvents at low temperatures favor the formation of the kinetic 1-acetylnaphthalene, while polar solvents at higher temperatures promote the formation of the thermodynamic 2-acetylnaphthalene.

Quantitative Data: Product Distribution in Naphthalene Acylation

| Reaction | Solvent | Temperature (°C) | Major Product | Product Type | Initial α/β Ratio | Final α/β Ratio |

| Friedel-Crafts Acylation | Dichloromethane (CH₂Cl₂) | 0 | 1-Acetylnaphthalene | Kinetic | 4-5 | - |

| Friedel-Crafts Acylation | Nitrobenzene | Room Temp to 80 | 2-Acetylnaphthalene | Thermodynamic | - | 0.7 |

Experimental Protocols

Protocol 3: Kinetically Controlled Synthesis of 1-Acetylnaphthalene

-

Reactants: Naphthalene (1.0 eq.), Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq.), Acetyl Chloride (1.0 eq.), Dichloromethane (anhydrous)

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.

-

Dissolve naphthalene in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Maintain the reaction at 0°C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-acetylnaphthalene.[1]

-

Protocol 4: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene

-

Reactants: Naphthalene (1.0 eq.), Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq.), Acetyl Chloride (1.0 eq.), Nitrobenzene (anhydrous)

-

Procedure:

-

Use the same oven-dried setup as in Protocol 3.

-

In the flask, dissolve naphthalene in dry nitrobenzene under a nitrogen atmosphere.

-

Add anhydrous aluminum chloride portion-wise to the solution.

-

Add acetyl chloride dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.

-

Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the mixture with a suitable solvent like diethyl ether. Note: Nitrobenzene can be challenging to remove.

-

Wash the organic extracts with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization to isolate 2-acetylnaphthalene.[1]

-

Visualizing the Pathways

To further elucidate the concepts of kinetic and thermodynamic control, the following diagrams illustrate the reaction pathways and a general experimental workflow.

References

A Technical Review of 1-Allylnaphthalene: Bridging Potential and Application in Research

For Immediate Release

This technical guide provides a comprehensive overview of the current research landscape and potential applications of 1-allylnaphthalene, a substituted aromatic hydrocarbon. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on naphthalene derivatives to extrapolate the potential uses of this compound, a molecule that, despite its promising structure, remains largely unexplored in dedicated studies.

While direct research on this compound is limited, the extensive literature on related naphthalene-containing compounds provides a strong foundation for predicting its utility. The naphthalene scaffold is a key constituent in numerous FDA-approved drugs and advanced materials.[1] The presence of the reactive allyl group suggests its potential as a versatile building block in organic synthesis and polymer chemistry. This review will, therefore, focus on the established applications of closely related naphthalene derivatives to illuminate the prospective research avenues for this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy involves the Grignard reaction, where 1-bromonaphthalene is converted to a Grignard reagent, which then reacts with an allyl halide, such as allyl bromide. Alternatively, direct allylation of naphthalene can be achieved under specific catalytic conditions. The allyl group provides a reactive handle for a variety of subsequent transformations, including polymerization, oxidation, and addition reactions, making this compound a valuable intermediate for creating more complex molecules.

Caption: Plausible synthetic routes to this compound.

Applications in Drug Discovery and Development

The naphthalene core is a well-established pharmacophore, present in a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2] While no specific biological activities have been reported for this compound itself, numerous derivatives have shown significant promise in preclinical studies.

Antimicrobial and Anticancer Potential of Naphthalene Derivatives

Naphthalene-based compounds have been extensively investigated for their therapeutic properties. For instance, certain naphthalene-chalcone hybrids and 1,4-dione analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] Similarly, aminoalkyl-naphthols have exhibited significant antimicrobial activity against multidrug-resistant bacteria.[5]

Below is a summary of the biological activities of several representative naphthalene derivatives. It is important to note that this data is for related compounds and not for this compound itself.

| Compound Class | Specific Compound | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| Naphthalene-Chalcone Hybrid | Compound 2j | Anticancer | A549 (Lung Cancer) | 7.835 µM | [4] |

| Anticandidal | C. albicans | 15.6 µg/mL | [4] | ||

| Naphthalene-1,4-dione Analogue | Compound 44 | Anticancer | HEC1A (Endometrial Cancer) | 6.4 µM | [6] |

| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Antibacterial | P. aeruginosa MDR1 | 10 µg/mL | [5] |

| Antibacterial | S. aureus MDR | 100 µg/mL | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)